2,2-Dimethylcyclopentane-1-sulfonyl chloride
Description
2,2-Dimethylcyclopentane-1-sulfonyl chloride (CAS: 1495792-59-0) is a sulfonyl chloride derivative characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 1-position. Its molecular formula is C₆H₁₁ClO₂S, with a molecular weight of 182.67 g/mol . The compound’s structure imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly in sulfonylation reactions. Its IUPAC name and structural details are confirmed via standardized identifiers (PubChem CID: 53649750; MDL: MFCD21123972) .
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
2,2-dimethylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-7(2)5-3-4-6(7)11(8,9)10/h6H,3-5H2,1-2H3 |
InChI Key |
JBLMTRUVEYNVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclopentane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide and thionyl chloride (SOCl2) as reagents. This combination facilitates the oxidative conversion of thiols to sulfonyl chlorides under mild conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also yields sulfonyl chlorides in good yields .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves large-scale oxidative chlorination processes. These methods typically use readily available reagents and aim to maximize yield and purity while minimizing reaction times and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with sulfonyl chlorides.
Oxidizing Agents: Hydrogen peroxide and N-chlorosuccinimide are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by further oxidation.
Thiols: Formed by reduction.
Scientific Research Applications
2,2-Dimethylcyclopentane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the preparation of sulfonated polymers and resins.
Biochemistry: It is used in the modification of proteins and peptides through sulfonylation reactions
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclopentane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can act as an electrophile in various chemical reactions. The sulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonyl Chlorides
Structural and Electronic Differences
Cyclic vs. Linear Backbones :
- The cyclopentane ring in the target compound introduces increased steric hindrance compared to the linear propane backbone of 2,2-dimethylpropane-1-sulfonyl chloride. This affects reactivity in nucleophilic substitutions, where bulky groups may slow reaction kinetics .
- The cyclopropane ring in (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride introduces ring strain and electron-withdrawing fluorine atoms, enhancing electrophilicity at the sulfur center .
Substituent Effects :
- The cyclopentylmethoxy group in 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride adds an ether oxygen, which may participate in hydrogen bonding or alter solubility in polar solvents .
Fluorination: Fluorine atoms in (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride increase thermal stability and resistance to hydrolysis compared to non-fluorinated analogs .
Biological Activity
2,2-Dimethylcyclopentane-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H15ClO2S
- Molecular Weight : 194.72 g/mol
- IUPAC Name : 2,2-Dimethylcyclopentane-1-sulfonyl chloride
- CAS Number : 13998-36-4
The biological activity of sulfonyl chlorides, including 2,2-Dimethylcyclopentane-1-sulfonyl chloride, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and other derivatives. This reactivity is crucial in drug design, particularly for developing compounds with antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that sulfonyl chlorides can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of sulfonamides possess potent antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial enzymes essential for folate synthesis, which is critical for bacterial growth and replication.
Anticancer Activity
Recent studies have focused on the potential anticancer properties of sulfonamide derivatives synthesized from sulfonyl chlorides. A study highlighted the synthesis of novel sulfonamides that demonstrated promising binding affinities to carbonic anhydrase (an enzyme implicated in tumor growth) with affinities ranging from -6.8 to -8.2 kcal/mol, suggesting their potential as anticancer agents .
Case Studies
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives from 2,2-Dimethylcyclopentane-1-sulfonyl chloride and evaluated their biological activities. The synthesized compounds showed varying degrees of cytotoxicity against cancer cell lines, indicating a structure-activity relationship that could be exploited for drug development .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding interactions between synthesized sulfonamides and target proteins involved in cancer pathways. The results indicated that specific modifications on the sulfonamide structure could enhance binding affinity and selectivity towards cancer targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClO2S |
| Molecular Weight | 194.72 g/mol |
| IUPAC Name | 2,2-Dimethylcyclopentane-1-sulfonyl chloride |
| CAS Number | 13998-36-4 |
| Biological Activity | Effect |
|---|---|
| Antibacterial | Inhibits bacterial growth |
| Anticancer | Cytotoxic to cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
